2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate
Description
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate is a salt compound comprising a tertiary amine base and a 4-methylbenzenesulfonate (tosylate) counterion. The base structure features a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position, linked to a propan-2-amine moiety. The tosylate group enhances solubility and crystallinity, making it advantageous for pharmaceutical or agrochemical synthesis.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;2-[6-(trifluoromethyl)pyridin-2-yl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2.C7H8O3S/c1-8(2,13)6-4-3-5-7(14-6)9(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,13H2,1-2H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKHZOZQIRJMGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in various diseases. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₉H₁₁F₃N₂
- Molecular Weight : 204.19 g/mol
- CAS Number : 1192356-25-4
- Synonyms : 2-(6-(trifluoromethyl)pyridin-2-yl)propan-2-amine; 1-Methyl-1-(6-trifluoromethyl-pyridin-2-yl)-ethylamine
Research indicates that compounds similar to 2-(6-(trifluoromethyl)pyridin-2-yl)propan-2-amine exhibit potent inhibitory activity against Class I phosphoinositide 3-kinase (PI3K) enzymes, particularly the PI3K-alpha isoform. This inhibition is crucial as PI3K pathways are implicated in cancer progression and other inflammatory diseases. The selective inhibition of these kinases can lead to significant therapeutic effects in conditions such as:
- Cancer : By inhibiting tumor cell proliferation.
- Inflammatory Diseases : Such as rheumatoid arthritis and inflammatory bowel disease.
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme | IC50 Value (nM) | Disease Implication |
|---|---|---|---|
| PI3K-alpha Inhibition | Class I PI3K | <50 | Cancer, inflammatory diseases |
| Anti-tumor Activity | Tumor Cell Proliferation | Variable | Various malignancies |
| Inflammatory Response Modulation | Cytokine Release | Variable | Rheumatoid arthritis, IBD |
Case Studies and Research Findings
-
Inhibition of Tumor Growth :
A study demonstrated that derivatives of the compound exhibited significant anti-tumor activity by selectively inhibiting Class I PI3K enzymes. This was observed in various cancer cell lines, where treatment led to reduced cell viability and proliferation rates (PubChem) . -
Anti-inflammatory Effects :
Another research highlighted the compound's efficacy in reducing TNF-alpha levels in THP1 cells challenged by lipopolysaccharides (LPS), indicating its potential use in treating inflammatory conditions (ACS Publications) . -
Selectivity Profile :
The compound showed a selective inhibition profile against specific PI3K isoforms while sparing others, which may minimize side effects associated with broader kinase inhibitors. This selectivity is crucial for developing targeted therapies with reduced toxicity (Google Patents) .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing drugs aimed at treating neurological disorders and cancers.
Case Study:
A study by Eli Lilly and Company described the synthesis of related compounds that exhibited activity against certain cancer cell lines, suggesting that derivatives of this structure could lead to new anticancer therapies .
Agrochemicals
Due to its efficacy in inhibiting specific enzymes in pests and pathogens, this compound has potential applications in agrochemical formulations. Its trifluoromethyl group enhances its stability and effectiveness as an insecticide or fungicide.
Case Study:
Research indicates that compounds with similar structures have shown promising results in controlling agricultural pests, highlighting the potential for developing new agrochemical products based on this compound .
Materials Science
The compound's unique properties make it suitable for use in advanced materials, such as polymers and coatings. Its ability to modify surface properties can be exploited in creating hydrophobic surfaces or enhancing material durability.
Case Study:
Investigations into polymer blends containing trifluoromethylated compounds have demonstrated improved mechanical properties and resistance to environmental degradation, indicating a significant application in materials engineering .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Tosylate Counterions
Tosylate salts are widely used to improve physicochemical properties. For example, in EP 4,374,877 A2, 2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate serves as a synthetic intermediate for complex spirocyclic carboxamides. Unlike the target compound, this derivative contains an ethyl-linked tosylate group, which acts as a leaving group during alkylation reactions . The target compound’s tosylate likely stabilizes the amine for storage or further reactivity, whereas patent examples utilize tosylates as functional handles in multistep syntheses.
Trifluoromethylpyridine Derivatives
Trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to their electron-withdrawing effects and resistance to oxidative degradation. The target compound’s pyridine core resembles intermediates in EP 4,374,877 A2, such as 7-[(2,3-difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]... , where trifluoromethylpyrimidine/pyridine motifs enhance target binding . However, the target lacks the complex spirocyclic architecture of these drug candidates, limiting its direct bioactivity.
Sulfonate-Containing Compounds in Diverse Roles
Sulfonates serve varied purposes across compound classes:
- Pesticides : Methyl benzoate sulfonylureas (e.g., metsulfuron-methyl) use sulfonate groups as part of their herbicidal activity, targeting acetolactate synthase enzymes .
- Pharmaceutical Salts : The target compound’s tosylate contrasts with the TRIS-derived salt in (1,3-dihydroxy-2-(hydroxymethyl)propan-2-amine salt ), which improves aqueous solubility for polar APIs . Tosylates are typically chosen for crystallinity, while TRIS salts prioritize solubility.
Alternative Salt Forms
The TRIS salt in highlights the impact of counterion selection. TRIS derivatives increase hydrophilicity, ideal for injectable formulations, whereas tosylates favor solid-state stability. The target compound’s tosylate may be preferred in scenarios requiring prolonged shelf life or facile crystallization during synthesis .
Research Findings and Limitations
While the evidence lacks direct data on the target compound’s properties, structural parallels suggest:
- Trifluoromethyl groups enhance resistance to metabolic degradation.
- Tosylates improve handling and purity in synthetic workflows. Further studies are needed to quantify solubility, stability, and bioactivity relative to analogs.
Preparation Methods
Synthesis of the 6-(Trifluoromethyl)pyridin-2-yl Core
The trifluoromethyl group at the 6-position of the pyridine ring is introduced using one of the main synthetic strategies for trifluoromethylpyridine derivatives:
Chlorine/fluorine exchange on chloromethylpyridines: Starting from chloromethylpyridine derivatives, fluorination reactions using catalysts in vapor-phase reactors yield trifluoromethylpyridines. This method can be tuned to selectively produce 2-chloro-3-(trifluoromethyl)pyridine and related isomers, which serve as intermediates for further functionalization.
Direct trifluoromethylation: Using trifluoromethyl copper reagents, bromo- or iodo-substituted pyridines undergo substitution to introduce the trifluoromethyl group.
Ring construction from trifluoromethyl-containing building blocks: Pyridine rings can be assembled from precursors already bearing trifluoromethyl groups.
These methods provide the trifluoromethylpyridine scaffold needed for the target molecule.
Formation of the 4-Methylbenzenesulfonate (Tosylate) Salt
The amine intermediate is converted into the tosylate salt by reaction with toluenesulfonyl chloride (tosyl chloride) in pyridine:
The amine solution in pyridine is cooled in an ice bath, and tosyl chloride is added dropwise.
After stirring at room temperature for 2 hours, the reaction is quenched with water, extracted with ethyl acetate, washed, dried, and concentrated.
The crude product is purified by silica gel column chromatography (hexane/ethyl acetate mixtures) to yield the tosylate salt.
This salt formation improves the compound's stability and handling characteristics.
Summary Table of Key Synthetic Steps and Conditions
Detailed Research Findings and Notes
The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, which can affect reactivity and biological activity.
The use of sodium bicarbonate in the amine substitution step helps neutralize acidic byproducts and facilitates the formation of the aminopropan-2-yl derivative.
The tosylate salt formation is a standard approach to convert amines into stable crystalline salts, enhancing solubility and purity for pharmaceutical applications.
Silica gel chromatography with varying ratios of hexane and ethyl acetate is essential for isolating pure intermediates and final products, with Rf values around 0.23–0.25 reported for similar compounds.
Alternative methods for trifluoromethylpyridine synthesis may be chosen based on availability of starting materials and desired substitution patterns.
Q & A
Q. What synthetic routes are recommended for 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 4-methylbenzenesulfonate, and what experimental parameters are critical for optimizing yield?
Methodological Answer: A common synthetic strategy involves nucleophilic substitution reactions, leveraging the reactivity of sulfonyl chlorides or sulfonamide intermediates. For example, coupling 6-(trifluoromethyl)pyridin-2-amine derivatives with sulfonate esters under basic conditions (e.g., DMF or NMP as solvents) at elevated temperatures (80–120°C) can yield the target compound . Critical parameters include:
- Base selection : Potassium carbonate or triethylamine to deprotonate intermediates.
- Solvent polarity : Polar aprotic solvents enhance reaction efficiency.
- Temperature control : Excessive heat may degrade the trifluoromethyl group.
Yield optimization often requires iterative adjustments using statistical experimental design (e.g., response surface methodology) to minimize trial-and-error approaches .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- NMR spectroscopy : and NMR are critical for confirming the trifluoromethyl group and sulfonate counterion. NMR helps resolve the pyridine and propan-2-amine backbone .
- HPLC-MS : Reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry (ESI+) validate molecular weight and detect impurities.
- X-ray crystallography : For resolving crystal structures, particularly to confirm stereochemical outcomes in analogs .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions between predicted and experimental reaction pathways for this compound?
Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction intermediates and transition states to identify energetically favorable pathways. For instance:
- Reaction path search : Tools like GRRM or AFIR predict feasible mechanisms for sulfonate formation .
- Contradiction analysis : Discrepancies between computed activation energies and experimental yields may arise from solvent effects or unaccounted intermediates. Hybrid approaches integrating machine learning (e.g., Bayesian optimization) with experimental data can refine predictions .
Q. What are the key considerations in designing stability studies for this compound under varying pH and temperature?
Methodological Answer:
- pH-dependent degradation : The sulfonate group enhances solubility but may hydrolyze under extreme pH. Accelerated stability testing (40–60°C, pH 1–13) with HPLC monitoring is recommended .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and decomposition thresholds.
- Light sensitivity : UV-vis spectroscopy assesses photodegradation, especially for pyridine derivatives .
Q. How do substitution patterns on the pyridine ring influence biological activity, and which structural analogs should be prioritized?
Methodological Answer: Comparative studies of analogs highlight the following:
Prioritize analogs with trifluoromethyl and sulfonate groups for comparative bioactivity assays, focusing on antimicrobial or antitumor targets .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
